An In-depth Technical Guide to the Physical Properties of 2-(Morpholin-4-ylmethyl)benzonitrile
An In-depth Technical Guide to the Physical Properties of 2-(Morpholin-4-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(Morpholin-4-ylmethyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core with a morpholinomethyl group at the ortho position. This unique structural arrangement, combining a polar nitrile group, a flexible and basic morpholine moiety, and a benzyl linker, makes it a compound of significant interest in medicinal chemistry and drug discovery. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the morpholine ring imparts aqueous solubility and can serve as a key pharmacophoric element. Understanding the fundamental physical properties of this molecule is paramount for its effective synthesis, purification, formulation, and application in research and development.
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(Morpholin-4-ylmethyl)benzonitrile. In the absence of extensive publicly available experimental data, this document also furnishes detailed, field-proven methodologies for the empirical determination of its key physical properties, empowering researchers to characterize this compound with confidence.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. For 2-(Morpholin-4-ylmethyl)benzonitrile, these have been confirmed as follows:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | Calculated |
| Molecular Weight | 202.26 g/mol | Calculated |
| CAS Number | 37812-33-2 | EON Biotech |
The calculated molecular formula and weight are consistent with the isomeric structure of 4-(Morpholin-4-ylmethyl)benzonitrile, which is reported to be a solid with a molecular weight of 202.25 g/mol [1].
Predicted and Comparative Physicochemical Properties
| Physical Property | 2-(Morpholin-4-ylmethyl)benzonitrile (Predicted/Inferred) | 4-(Morpholin-4-ylmethyl)benzonitrile (Experimental) |
| Physical Form | Solid (inferred) | Solid[1] |
| Melting Point (°C) | Not available | Not available |
| Boiling Point (°C) | Not available | Not available |
| XlogP | 1.1 | Not available |
| pKa (of Morpholine Nitrogen) | ~7.5 - 8.5 (Estimated) | Not available |
| Aqueous Solubility | Moderately soluble (Predicted) | Not available |
XlogP is a computationally predicted octanol-water partition coefficient, indicating the lipophilicity of a compound. A value of 1.1 suggests that 2-(Morpholin-4-ylmethyl)benzonitrile is likely to have a balanced profile of hydrophilicity and lipophilicity.
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, this section provides detailed, self-validating protocols for the determination of the core physical properties of 2-(Morpholin-4-ylmethyl)benzonitrile. The causality behind experimental choices is explained to ensure robust and reproducible results.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC is the gold-standard technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endothermic peak corresponds to the melting transition. The onset temperature of this peak is typically reported as the melting point. A broad melting peak can indicate the presence of impurities.
Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of high-purity, dry 2-(Morpholin-4-ylmethyl)benzonitrile into a standard aluminum DSC pan.
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Instrument Setup:
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Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.
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Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
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Thermal Program:
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Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
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Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.
Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent. An excess of the solid solute is agitated with the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in a saturated solution.
Methodology:
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System Preparation: Add an excess amount of 2-(Morpholin-4-ylmethyl)benzonitrile to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is crucial.
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Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time ensures that equilibrium is reached.
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant.
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Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
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Quantification:
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Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.
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Quantify the concentration of 2-(Morpholin-4-ylmethyl)benzonitrile using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
pKa Determination by Potentiometric Titration
Rationale: The pKa is a measure of the acidity or basicity of a functional group. For 2-(Morpholin-4-ylmethyl)benzonitrile, the tertiary amine in the morpholine ring is the most basic center. Potentiometric titration is a classic and accurate method to determine the pKa by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the amine is 50% protonated.
Methodology:
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Sample Preparation: Accurately weigh a known amount of 2-(Morpholin-4-ylmethyl)benzonitrile and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or isopropanol to ensure solubility.
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Titration Setup:
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Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
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Immerse a calibrated pH electrode and a micro-burette tip into the solution.
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Stir the solution gently.
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Titration:
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Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The equivalence point is the point of maximum slope on the titration curve.
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The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).
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Conclusion
While comprehensive experimental data for 2-(Morpholin-4-ylmethyl)benzonitrile remains to be fully elucidated in the public domain, this guide provides a solid foundation for researchers. The confirmed molecular formula and weight, along with predictive data on its lipophilicity, offer initial insights for its application. The detailed experimental protocols provided herein are designed to empower scientists to generate high-quality, reproducible data on the melting point, solubility, and pKa of this promising compound. Such characterization is a critical step in advancing its potential in drug discovery and development.
References
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EON Biotech. 2-(MORPHOLIN-4-YLMETHYL)BENZONITRILE – (37812-33-2). [Link]
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PubChemLite. 2-(morpholinomethyl)benzonitrile (C12H14N2O). [Link]
